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molecular formula C16H20N2O3S B8585981 4-tert-Butyl-N-(6-methoxy-pyridin-3-yl)-benzenesulfonamide

4-tert-Butyl-N-(6-methoxy-pyridin-3-yl)-benzenesulfonamide

Cat. No. B8585981
M. Wt: 320.4 g/mol
InChI Key: KGERNUOIRKZYMZ-UHFFFAOYSA-N
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Patent
US07435815B2

Procedure details

prepared by reaction of 6-methoxy-pyridin-3-ylamine with 4-tert-butyl-benzenesulfonyl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[N:8]=[CH:7][C:6]([NH2:9])=[CH:5][CH:4]=1.[C:10]([C:14]1[CH:19]=[CH:18][C:17]([S:20](Cl)(=[O:22])=[O:21])=[CH:16][CH:15]=1)([CH3:13])([CH3:12])[CH3:11]>>[C:10]([C:14]1[CH:19]=[CH:18][C:17]([S:20]([NH:9][C:6]2[CH:7]=[N:8][C:3]([O:2][CH3:1])=[CH:4][CH:5]=2)(=[O:22])=[O:21])=[CH:16][CH:15]=1)([CH3:13])([CH3:11])[CH3:12]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(C=N1)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C1=CC=C(C=C1)S(=O)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(C)(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC=1C=NC(=CC1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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